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Compound of Interest

Compound Name: Brutieridin

Cat. No.: B10837292 Get Quote

Disclaimer: Brutieridin is a naturally occurring flavanone glycoside found in bergamot citrus

fruit.[1] While preclinical and some small-scale clinical studies on bergamot extracts containing

brutieridin exist, a standardized, publicly available protocol for the administration of purified

Brutieridin in a formal human clinical trial is not available. The following document is a

detailed, hypothetical protocol designed for researchers, scientists, and drug development

professionals. It is based on the known scientific properties of Brutieridin and standard

guidelines for Phase I clinical trials.

Introduction and Rationale
Brutieridin is a flavanone glycoside found primarily in the fruit of Citrus bergamia (bergamot).

[1] Preclinical research suggests that Brutieridin exhibits lipid-lowering properties through a

multi-faceted mechanism of action. Its primary proposed mechanisms include the inhibition of

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in

cholesterol synthesis, and the reduction of cholesterol absorption in the intestine.[2][3][4]

Studies on bergamot fruit extract and its components have shown that Brutieridin can

significantly suppress cholesterol uptake in Caco-2 cells and decrease levels of the Niemann-

Pick C1 Like 1 (NPC1L1) cholesterol transporter.[2][5] Additionally, compounds in bergamot

have been noted to modulate pathways related to inflammation and oxidative stress, such as

the NF-κB and Nrf2 pathways.[6]

Given its potential as a natural HMG-CoA reductase inhibitor and its favorable preclinical

profile, a Phase I clinical trial is warranted to evaluate the safety, tolerability, and
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pharmacokinetics (PK) of purified Brutieridin in human subjects. This protocol outlines the

procedures for a first-in-human (FIH), single-center, randomized, double-blind, placebo-

controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study.

Preclinical Data Summary
The decision to proceed to a Phase I trial is supported by in vitro and cellular studies. Key

quantitative data are summarized below.

Parameter Cell Line Result Citation

Cholesterol Uptake

Inhibition
Caco-2

Significant

suppression at 100

µM

[2]

Intracellular

Cholesterol Reduction
HepG2

30-40% reduction with

bergamot extracts
[4]

Mechanism of Action In vitro
Inhibition of HMG-CoA

Reductase
[1][3]

Mechanism of Action Caco-2
Decreased NPC1L1

Transporter Levels
[2]

Signaling Pathway and Mechanism of Action
Brutieridin primarily targets cholesterol metabolism. It is hypothesized to act similarly to statins

by inhibiting HMG-CoA reductase, which converts HMG-CoA to mevalonate, a crucial precursor

for cholesterol synthesis. Furthermore, it is believed to impede the absorption of dietary

cholesterol from the intestine by downregulating the NPC1L1 transporter.
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Caption: Brutieridin's dual-action mechanism on cholesterol metabolism.

Clinical Trial Protocol
Study Title: A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single and Multiple

Ascending Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of Brutieridin
in Healthy Adult Subjects.

4.1 Study Objectives

Primary Objective: To assess the safety and tolerability of single and multiple ascending

doses of Brutieridin in healthy adult subjects.

Secondary Objectives:

To characterize the pharmacokinetic (PK) profile of Brutieridin and its major metabolites

following single and multiple doses.
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To evaluate the pharmacodynamic (PD) effects of Brutieridin on lipid profiles (Total

Cholesterol, LDL-C, HDL-C, Triglycerides).

To identify the Maximum Tolerated Dose (MTD).

4.2 Study Design This is a two-part study: a Single Ascending Dose (SAD) phase followed by a

Multiple Ascending Dose (MAD) phase.

Part A: Single Ascending Dose (SAD)

Design: Sequential cohorts of 8 subjects each (6 active, 2 placebo).

Dosing: Oral administration of Brutieridin or placebo.

Dose Levels: Cohorts will receive single doses of 50 mg, 100 mg, 200 mg, 400 mg, and

800 mg. Dose escalation will proceed after a safety review of the preceding cohort.

Part B: Multiple Ascending Dose (MAD)

Design: Sequential cohorts of 8 subjects each (6 active, 2 placebo).

Dosing: Once-daily oral administration for 14 consecutive days.

Dose Levels: Cohorts will receive daily doses of 100 mg, 200 mg, and 400 mg. The

starting dose for the MAD phase will be determined based on the safety and PK data from

the SAD phase.

4.3 Study Population

Inclusion Criteria:

Healthy male or female subjects, 18 to 55 years of age.

Body Mass Index (BMI) between 18.5 and 29.9 kg/m ².

Fasting LDL cholesterol between 100 mg/dL and 160 mg/dL.

Willing to provide written informed consent.
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Exclusion Criteria:

History of clinically significant cardiovascular, hepatic, or renal disease.

Use of any lipid-lowering medication (including statins) or supplements within 30 days

prior to dosing.

Known allergy to citrus products.

Active infection or use of systemic antibiotics.

Experimental Workflow and Protocols
The following diagram outlines the general workflow for a subject participating in a SAD cohort.
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Caption: General experimental workflow for a single ascending dose cohort.

5.1 Protocol: Pharmacokinetic (PK) Sample Collection and Analysis

Objective: To determine the concentration-time profile of Brutieridin in plasma.
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Sample Matrix: K2-EDTA plasma.

Collection Schedule (SAD): Pre-dose (0 hr), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and

72 hours post-dose.

Collection Schedule (MAD):

Day 1: Pre-dose (0 hr), and at 0.5, 1, 2, 4, 8, and 12 hours post-dose.

Day 7 & 13 (Trough): Pre-dose only.

Day 14 (Final Dose): Full PK profile as per Day 1 schedule, extending to 72 hours post-

dose.

Processing:

Collect 4 mL of whole blood into a K2-EDTA tube.

Invert the tube 8-10 times gently.

Centrifuge at 1500 x g for 15 minutes at 4°C within 30 minutes of collection.

Aliquot plasma into two pre-labeled cryovials.

Store samples at -80°C until analysis.

Analysis: Plasma concentrations of Brutieridin will be determined using a validated Liquid

Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

5.2 Protocol: Pharmacodynamic (PD) Biomarker Assay

Objective: To measure changes in lipid levels following Brutieridin administration.

Biomarkers: Total Cholesterol, LDL-C, HDL-C, Triglycerides.

Sample Matrix: Serum.

Collection Schedule (SAD): Pre-dose (0 hr) and at 24, 48, and 72 hours post-dose.
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Collection Schedule (MAD): Pre-dose on Day 1, Day 7, Day 14, and at the Follow-up visit

(Day 21).

Processing:

Collect 5 mL of whole blood into a Serum Separator Tube (SST).

Allow blood to clot at room temperature for 30-60 minutes.

Centrifuge at 1200 x g for 10 minutes at room temperature.

Aliquot serum into a pre-labeled tube.

Analyze fresh or store at 4°C for up to 24 hours. For longer storage, freeze at -80°C.

Analysis: Samples will be analyzed in a certified clinical laboratory using standard enzymatic

colorimetric assays on an automated chemistry analyzer.

5.3 Protocol: Safety and Tolerability Monitoring

Objective: To monitor subject safety throughout the trial.

Assessments:

Adverse Event (AE) Monitoring: Continuous monitoring and recording of all AEs, graded

according to CTCAE v5.0.

Vital Signs: Measured at pre-dose and at regular intervals post-dose, corresponding with

PK sample times. Includes blood pressure, heart rate, respiratory rate, and temperature.

12-Lead Electrocardiograms (ECGs): Performed at screening, pre-dose, and at specified

time points post-dose to monitor for cardiac effects.

Clinical Laboratory Tests: Standard hematology, clinical chemistry, and urinalysis panels

will be assessed at screening, pre-dose, and at the end of the study.

Data Presentation and Analysis
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All quantitative data will be summarized using descriptive statistics. Safety data will be

tabulated by dose cohort. PK parameters (e.g., Cmax, Tmax, AUC, t1/2) will be calculated

using non-compartmental analysis. PD data will be summarized as mean change and percent

change from baseline for each lipid parameter.

Table 6.1: Proposed Dose Escalation Scheme and Cohort Size

Phase Cohort Dose Level N (Active) N (Placebo) Total N

SAD 1 50 mg 6 2 8

2 100 mg 6 2 8

3 200 mg 6 2 8

4 400 mg 6 2 8

5 800 mg 6 2 8

MAD 6 100 mg QD 6 2 8

7 200 mg QD 6 2 8

8 400 mg QD 6 2 8

| Total | | | 48 | 16 | 64 |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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